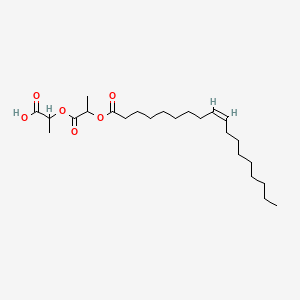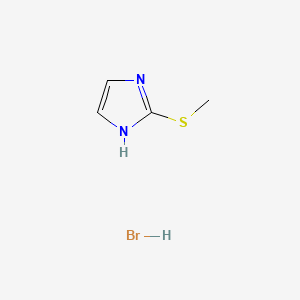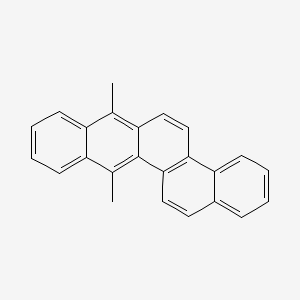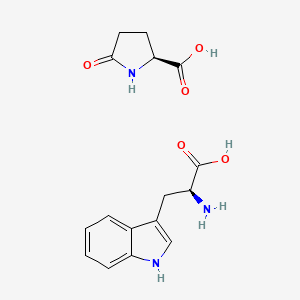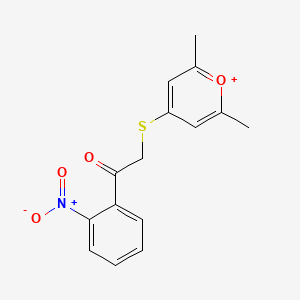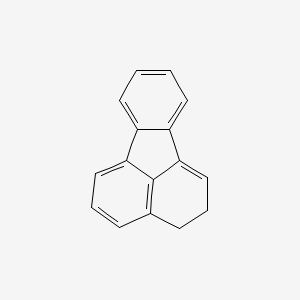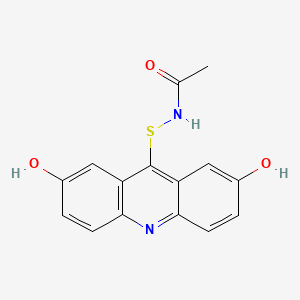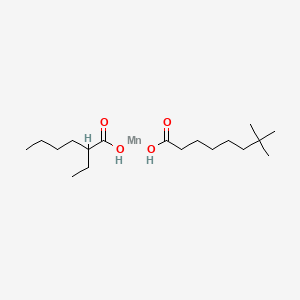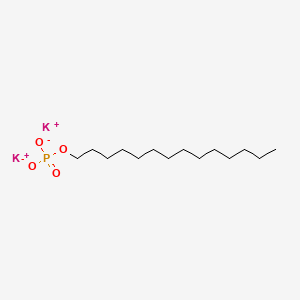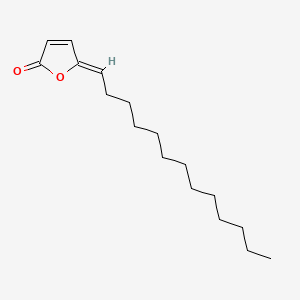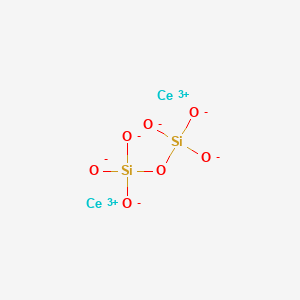
cerium(3+);trioxido(trioxidosilyloxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(3+);trioxido(trioxidosilyloxy)silane, also known by its molecular formula Ce₂O₇Si₂, is a compound that combines cerium, a rare earth element, with silicon and oxygen.
Preparation Methods
The synthesis of cerium(3+);trioxido(trioxidosilyloxy)silane typically involves the reaction of cerium salts with silicate compounds under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally require precise temperature control and the use of specific solvents to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
Cerium(3+);trioxido(trioxidosilyloxy)silane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cerium(3+);trioxido(trioxidosilyloxy)silane has several scientific research applications In chemistry, it is used as a catalyst in various reactions due to its ability to facilitate electron transfer processesIn industry, it is used in the production of advanced materials and coatings .
Mechanism of Action
The mechanism by which cerium(3+);trioxido(trioxidosilyloxy)silane exerts its effects involves its ability to participate in redox reactions. The cerium ion can switch between different oxidation states, allowing it to act as an electron donor or acceptor. This property is crucial for its catalytic activity and its role in various chemical processes .
Comparison with Similar Compounds
Cerium(3+);trioxido(trioxidosilyloxy)silane can be compared to other cerium-based compounds, such as cerium dioxide (CeO₂) and cerium sesquioxide (Ce₂O₃). While cerium dioxide is more stable and widely used, this compound offers unique properties due to its silicon-oxygen framework. This makes it particularly useful in applications requiring specific chemical reactivity and stability .
Properties
CAS No. |
13536-88-4 |
|---|---|
Molecular Formula |
Ce2O7Si2 |
Molecular Weight |
448.40 g/mol |
IUPAC Name |
cerium(3+);trioxido(trioxidosilyloxy)silane |
InChI |
InChI=1S/2Ce.O7Si2/c;;1-8(2,3)7-9(4,5)6/q2*+3;-6 |
InChI Key |
WNZJIYLDCAPFOW-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Ce+3].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


